[6]Cycloparaphenylene
Description
Contextualization within Curved π-Conjugated Systems and Nanohoop Chemistry
researchgate.netCycloparaphenylene is a prime example of a curved π-conjugated system, a class of molecules that has challenged and expanded the traditional understanding of aromaticity and electronic conjugation, which was historically focused on planar or linear structures. ingentaconnect.com The cyclic arrangement in researchgate.netCPP forces the constituent benzene (B151609) rings to bend out of their preferred planar geometry, inducing significant ring strain. wikipedia.org This curvature results in radially oriented p-orbitals, a feature that distinguishes them from their linear counterparts and gives rise to singular properties. nih.govresearchgate.net
This field of study is often referred to as "nanohoop chemistry". univ-rennes.fr Nanohoops like researchgate.netCPP are not just synthetic curiosities; they are a new generation of curved materials with potential applications in organic electronics. nih.govuniv-rennes.fr The unique cylindrical geometry and the radially oriented π-system influence their optoelectronic, magnetic, and supramolecular properties. thieme-connect.com Unlike linear π-conjugated oligomers, the highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) gap in cycloparaphenylenes decreases as the number of benzene rings shrinks, a counterintuitive property that is a subject of ongoing research. researchgate.netacs.org The study of researchgate.netCPP and other nanohoops provides fundamental insights into how strain and curvature affect the physical and chemical properties of molecular materials. researchgate.net
Historical Trajectory of Cycloparaphenylene Synthesis and Investigation
The concept of cycloparaphenylenes dates back to 1934, when an initial, unsuccessful attempt to synthesize acs.orgCPP was reported by Parekh and Guha. wikipedia.orgthieme-connect.com Decades later, in 1993, Fritz Vögtle also attempted to synthesize the less-strained researchgate.netCPP and rsc.orgCPP, but this effort also failed to yield the final product. wikipedia.org The significant ring strain makes these molecules exceptionally challenging synthetic targets. wikipedia.org
The breakthrough in this field came in 2008, when Ramesh Jasti and Carolyn Bertozzi reported the first successful synthesis of cycloparaphenylenes, specifically labproinc.comCPP, thieme-connect.comCPP, and bohrium.comCPP. wikipedia.orgthieme-connect.comnih.gov Their strategy involved using cyclohexadiene units as masked benzene rings, which provided the necessary curvature to facilitate the difficult macrocyclization step before a final aromatization. thieme-connect.com
Following this seminal work, various research groups, including those of Itami and Yamago, developed alternative and often more selective synthetic routes. wikipedia.orgthieme-connect.comresearchgate.net The highly strained researchgate.netCPP was successfully synthesized and characterized in 2012 by the Jasti group. cornell.edu One successful strategy involved a platinum-mediated assembly of a key intermediate, followed by reductive elimination. thieme-connect.com Another approach relied on sequential oxidative dearomatization/addition sequences followed by a final reductive aromatization step to yield the target nanohoop. researchgate.netcornell.edu The achievement of a selective, gram-scale synthesis of researchgate.netCPP marked a significant step forward, making this highly strained molecule more accessible for detailed study. thieme-connect.com
Significance ofresearchgate.netCycloparaphenylene as a Fundamental Nanocarbon Unit
researchgate.netCycloparaphenylene is considered a fundamental unit of a nanocarbon because it represents the smallest possible segment of an "armchair" carbon nanotube (CNT). wikipedia.orgauburn.edu This structural relationship makes researchgate.netCPP an invaluable model system for understanding the intrinsic properties of CNTs, which are otherwise difficult to study due to the challenges of producing structurally uniform samples. thieme-connect.com The properties of researchgate.netCPP, therefore, offer a glimpse into the properties of its infinitely extended analogue, the (6,6) armchair carbon nanotube.
The significance of researchgate.netCPP is underscored by its extreme molecular strain, calculated to be around 97 kcal/mol. researchgate.netcornell.edu This high strain energy is not merely a synthetic challenge but is also the source of its unique reactivity and physical properties. For instance, analysis of its crystal structure reveals a linear packing geometry that resembles a carbon nanotube. researchgate.netcornell.edu Its optoelectronic properties are size-dependent and distinct from linear para-phenylene oligomers. acs.org Researchers are exploring the use of CPPs as templates or "seeds" for the bottom-up, rational synthesis of structurally homogeneous carbon nanotubes, a long-standing goal in nanoscience. wikipedia.orgthieme-connect.comtcichemicals.com The availability and study of researchgate.netCPP and its derivatives are crucial for advancing the design of new functional materials for applications in electronics, optoelectronics, and supramolecular chemistry. researchgate.nettcichemicals.com
Research Findings and Data
Detailed studies have provided valuable data on the structure and properties of researchgate.netCycloparaphenylene.
Table 1: General Properties of researchgate.netCycloparaphenylene
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₂₄ labproinc.comchemscene.com |
| Molecular Weight | 456.59 g/mol labproinc.com |
| CAS Number | 156980-13-1 labproinc.comtcichemicals.comchemscene.com |
| Appearance | Pale Yellow to Brown Powder/Crystal labproinc.comtcichemicals.com |
| Purity | >98.0% (HPLC) labproinc.comtcichemicals.com |
| Physical State | Solid labproinc.com |
Table 2: Structural and Physical Data of researchgate.netCycloparaphenylene
| Parameter | Value | Source |
|---|---|---|
| Calculated Strain Energy | 97 kcal/mol | researchgate.netcornell.edu |
| Calculated Diameter | ~8.06 - 8.15 Å | researchgate.netresearchgate.net |
| Avg. Dihedral Angle (between phenylene rings) | ~28.1° | researchgate.net |
| C-C Bond Length (connecting benzene rings) | ~1.49 Å | researchgate.net |
| First Oxidation Potential (Epa) | 0.48 V | researchgate.net |
| Symmetry | D₃d | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[20.2.2.22,5.26,9.210,13.214,17.218,21]hexatriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-2-26-4-3-25(1)27-5-7-29(8-6-27)31-13-15-33(16-14-31)35-21-23-36(24-22-35)34-19-17-32(18-20-34)30-11-9-28(26)10-12-30/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGBZMJWQRDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C1C=C2)C=C7)C=C6)C=C5)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies For 1 Cycloparaphenylene and Its Molecular Architectures
Foundational Synthetic Strategies forresearchgate.netCycloparaphenylene
Initial successful syntheses of researchgate.netCPP relied on multi-step strategies that ingeniously managed the high strain energy of the target molecule, which is estimated to be a significant 97 kcal/mol. cornell.eduwiley.com These pioneering methods laid the groundwork for the field of carbon nanohoop chemistry.
Oxidative Dearomatization/Addition and Reductive Aromatization Pathways
One of the first successful approaches to synthesizing researchgate.netCPP involved a strategy of temporarily masking the aromaticity of the phenylene precursors to facilitate the cyclization of a less strained intermediate. researchgate.netcornell.edu This method relies on a key sequence of oxidative dearomatization/addition followed by a final reductive aromatization step. researchgate.netcornell.edu
The synthesis begins with the creation of a "C-shaped" building block containing cyclohexadiene units as masked aromatic rings. A crucial step in forming the penultimate macrocycle is a twofold dearomatization/diastereoselective addition procedure. acs.org This macrocyclic precursor, which is significantly less strained than the final product, is then subjected to reductive aromatization at low temperatures to furnish the highly strained researchgate.netCPP. cornell.eduacs.org The structure of both the intermediate macrocycle and the final researchgate.netCPP have been confirmed by X-ray crystallography, which revealed that researchgate.netCPP possesses a benzenoid structure and a unique linear packing geometry resembling a carbon nanotube. cornell.eduwiley.com An iterative version of this oxidative dearomatization/rearomatization strategy was instrumental in setting a new benchmark for the most strained cycloparaphenylene synthesized at the time. wiley.com
Platinum-Mediated Macrocyclization and Reductive Elimination Routes
An alternative and powerful strategy for the synthesis of researchgate.netCPP and other cycloparaphenylenes involves the use of platinum-mediated macrocyclization. researchgate.netthieme-connect.comkyoto-u.ac.jpthieme-connect.comrsc.org This method leverages the square-planar geometry of Pt(II) complexes to create large, strain-free macrocyclic intermediates that can then be induced to undergo reductive elimination to form the final strained nanohoop. rsc.org
Researchers have also developed a selective synthesis of researchgate.netCPP where a key intermediate, cis-1,4-(p-bromophenyl)-1,4-bis(triethylsiloxy)-2,5-cyclohexadiene, is selectively dimerized via a platinum-mediated assembly. thieme-connect.comkyoto-u.ac.jp This is followed by reductive elimination of the platinum. thieme-connect.comkyoto-u.ac.jp The use of triphenylphosphine (B44618) has been found to be efficient for this reductive elimination step. kyoto-u.ac.jp The final step involves deprotection and a tetrachlorostannic acid (H2SnCl4)-mediated reductive aromatization to afford researchgate.netCPP. thieme-connect.comkyoto-u.ac.jpthieme-connect.com This platinum-based methodology has proven to be reliable for creating cyclic dimers of precursor molecules. lookchem.com
Development of Efficient and Scalable Synthetic Protocols
Building upon the foundational strategies, significant efforts have been directed towards developing more efficient and scalable synthetic routes to researchgate.netCPP, making this and other nanohoops more accessible for further research and potential applications.
| Starting Materials | Key Intermediate | Final Yield ( researchgate.netCPP) | Scale | Reference |
| 1,4-dibromobenzene, 4'-bromobiphenyl-4-ol | cis-1,4-(4-bromophenyl)-1,4-bis(triethylsiloxy)cyclohexa-2,5-diene | 23% | > 1 gram | thieme-connect.comkyoto-u.ac.jp |
Suzuki-Miyaura Coupling Strategies for Oligophenylene Precursors
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of oligophenylene precursors for cycloparaphenylenes. rsc.orgresearchgate.net This versatile reaction is used to assemble "C-shaped" diboronate building blocks which are crucial for forming the macrocyclic precursors. researchgate.net
In the initial synthesis of larger cycloparaphenylenes, macrocycles containing 1,4-syn-dimethoxy-2,5-cyclohexadiene units were constructed using Suzuki coupling. wikipedia.org To access smaller, more strained nanohoops like researchgate.netCPP, the strategy was adapted. For instance, the synthesis of various [n]CPPs (where n ranges from 7 to 12) has been achieved through sequential, orthogonal Suzuki-Miyaura cross-coupling reactions starting from two late-stage intermediates. researchgate.net The synthesis of furan-containing researchgate.netCPP precursors has also been accomplished using a nickel-mediated homocoupling reaction, which is then followed by an oxidative aromatization to yield the final product. wvu.edu These methods highlight the modularity and power of Suzuki-Miyaura coupling in constructing the necessary bent oligophenylene structures.
Rhodium-Catalyzed [2+2+2] Cycloaddition of Alkyne Derivatives
A powerful and convergent strategy for constructing the phenylene rings within the nanohoop structure is the rhodium-catalyzed [2+2+2] cycloaddition of alkyne derivatives. acs.orgacs.orgscispace.com This method allows for the efficient formation of the benzene (B151609) rings of the CPP framework.
The synthesis of C2-symmetrical researchgate.netCPP tetracarboxylates has been achieved through a macrocyclization involving a rhodium-catalyzed intermolecular stepwise cross-alkyne cyclotrimerization. acs.org This is followed by a reductive aromatization to yield the final product. acs.org This rhodium-catalyzed approach has also been utilized in the enantioselective synthesis of helical cycloparaphenylenes. scispace.com For example, a cationic rhodium(I)/(S)-H8-BINAP catalyst was used for the intramolecular four sequential cyclotrimerizations of a dodecayne to produce an researchgate.netCPP derivative with high enantiomeric excess. scispace.com This methodology has been highlighted as a powerful route to creating strained cyclic molecular strips due to the highly exothermic and irreversible nature of the intramolecular alkyne cyclotrimerization. acs.org
| Catalyst System | Precursor Type | Product | Key Features | Reference |
| Cationic Rh(I)/H8-BINAP | U-shaped terminal diyne and di-tert-butyl acetylenedicarboxylate | C2-symmetrical researchgate.netCPP-tetracarboxylates | Stepwise cross-cyclotrimerization | acs.org |
| Cationic Rh(I)/(S)-H8-BINAP | Dodecayne | Helical researchgate.netCPP derivative | Enantioselective, four sequential cyclotrimerizations | scispace.com |
Dynamic Gold-Carbon σ-Bond Mediated Self-Assembly for Macrocycle Formation
A highly efficient method for synthesizing [n]cycloparaphenylenes (CPPs) utilizes the self-assembly of macrocyclic gold(I) complexes. nih.govacs.orgchemrxiv.org This strategy has been successfully applied to the synthesis of the highly strained acs.orgCPP. nih.govacs.orgjst.go.jp The process begins with the reaction of a digold(I) complex, such as [Au₂Cl₂(dcpm)] where dcpm is bis(dicyclohexylphosphino)methane, with a diboronic acid linker. nih.govacs.org
In the synthesis of acs.orgCPP, 4,4′-diphenyldiboronic acid reacts with [Au₂Cl₂(dcpm)] to form a triangular hexagold(I) complex, [Au₂(C₆H₄)₂(dcpm)]₃. nih.govacs.orgchemrxiv.org This intermediate is isolated in high yield (77%). nih.govacs.org The selective formation of this triangular macrocycle is attributed to the high reversibility of the intermolecular Au(I)-C σ-bond exchange, which is accelerated by the dcpm ligand. nih.gov The final step involves the oxidative chlorination of the gold macrocycle with a reagent like PhICl₂, followed by reductive elimination to afford acs.orgCPP. nih.govacs.org This two-step process from the initial gold complex provides acs.orgCPP in an impressive total yield of 59%. nih.govacs.orgchemrxiv.org This method stands out for its efficiency in assembling the nanohoop from three arylene units. nih.govacs.org
| Precursor 1 | Precursor 2 | Intermediate Complex | Final Product | Overall Yield |
| 4,4′-Diphenyldiboronic acid | [Au₂Cl₂(dcpm)] | [Au₂(C₆H₄)₂(dcpm)]₃ | acs.orgCPP | 59% nih.govacs.orgchemrxiv.org |
Synthesis of Functionalizedacs.orgCycloparaphenylene Derivatives
Construction of Methylene-Bridgedacs.orgCycloparaphenylene (acs.orgMCPP)
Methylene-bridged acs.orgcycloparaphenylene ( acs.orgMCPP), a nonalternant aromatic belt, has been synthesized from a pillar acs.orgarene precursor. acs.orgresearchgate.net This method involves a six-fold intramolecular aryl-aryl coupling reaction on a triflate-functionalized pillar acs.orgarene, mediated by nickel. acs.org The synthesis yields the belt-shaped acs.orgMCPP, where each phenylene unit is connected to its neighbors by a methylene (B1212753) bridge. acs.orgresearchgate.net This structural feature forces the neighboring paraphenylene units to be coplanar, which enhances π-conjugation compared to the parent acs.orgCPP. acs.org
The synthesis of acs.orgMCPP has been achieved in 18% isolated yield through this nickel-mediated cyclization. acs.org The resulting molecule possesses a high internal strain energy of 110.2 kcal mol⁻¹. acs.orgresearchgate.net The unique structure of acs.orgMCPP has enabled the synthesis of stable radical cationic and dicationic hydrocarbon nanobelts through chemical oxidation. rsc.orgchemrxiv.org These cationic species are noted for their remarkable stability in air. rsc.orgbohrium.com
| Precursor | Reaction Type | Mediator | Product | Isolated Yield |
| Triflate-functionalized pillar acs.orgarene | 6-fold intramolecular aryl-aryl coupling | Nickel | acs.orgMCPP | 18% acs.org |
Integration of Heteroatoms and Metallocenes within theacs.orgCycloparaphenylene Backbone
The CPP framework can be modified by incorporating heteroatoms or metallocenes, creating novel structures with altered properties.
Diaza acs.orgcycloparaphenylene: Nitrogen-doped CPPs, or aza-CPPs, have been synthesized. Specifically, aza acs.orgCPP, a highly strained nitrogen-doped nanohoop, has been prepared. rsc.org This molecule serves as a precursor to a donor-acceptor nanohoop, N-methylaza acs.orgCPP, which is formed via alkylation of the nitrogen atom. rsc.org The introduction of nitrogen significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). rsc.org
Ferrocene (B1249389) acs.orgcycloparaphenylene: The first instance of a ferrocene unit fully incorporated into a CPP backbone has been reported with the synthesis of Ferrocene acs.orgcycloparaphenylene (Fc acs.orgCPP). nih.govacs.orgnih.gov The synthesis involves a Suzuki coupling between 1,1'-diiodoferrocene and a boronic acid-terminated precursor to create the macrocyclic structure. scribd.com The final aromatization step yields the highly strained Fc acs.orgCPP. nih.govscribd.com The significant strain imposed on the ferrocene unit by the nanohoop structure endows it with unique photochemical reactivity, allowing for the light-induced release of Fe²⁺ ions. nih.govacs.orgnih.gov
Synthesis of Twisted and Non-Planaracs.orgCycloparaphenylene Analogues (e.g., Alkene-Inserted)
To create twisted and non-planar CPP structures, alkene or ortho-phenylene units have been inserted into the macrocycle. chemistryviews.orgchemrxiv.orgnih.gov This approach has led to the synthesis of mono-alkene-inserted acs.orgCPP, denoted as (ene)- acs.orgCPP, and di-alkene-inserted acs.orgCPP, or (ene)₂- acs.orgCPP. chemistryviews.orgnih.gov These syntheses are achieved by fusing CPP precursors with the desired insertion units through coupling reactions. chemrxiv.orgnih.gov
Single-crystal X-ray diffraction analysis has shown that these insertions suppress the rotation of the paraphenylene units, and the resulting π-surface of mono-alkene-inserted acs.orgCPP exhibits a Möbius topology in the solid state. chemrxiv.orgnih.gov While this topology is lost in solution for the parent compound due to free rotation, functionalization with pyrrole (B145914) groups can preserve the Möbius structure even in solution. chemistryviews.orgnih.gov A mono-ortho-phenylene-inserted acs.orgCPP has also been synthesized, which similarly displays a Möbius-type structure. chemistryviews.orgchemrxiv.org
| Derivative Type | Number of Phenylenes (N) | Insertion Unit | Resulting Topology |
| Mono-inserted chemistryviews.orgnih.gov | 6 | Alkene | Möbius |
| Mono-inserted chemistryviews.orgchemrxiv.org | 6 | ortho-Phenylene | Möbius |
| Di-inserted chemistryviews.orgnih.gov | 6 | Alkene | Double Twisted |
Late-Stage Functionalization Strategies
Late-stage functionalization allows for the modification of the pre-formed CPP skeleton, providing access to a variety of derivatives. researchgate.net
Site-Selective Bromination: Small CPPs (n < 8), including acs.orgCPP, undergo a site-selective bis-bromine-addition reaction to produce tetrabromo-adducts in moderate to excellent yields. researchgate.netacademindex.com This reaction's selectivity is governed by thermodynamic stability. researchgate.net The resulting tetrabromo-adducts can be further converted to mono-, di-, tri-, and tetrabromo-CPPs, which serve as versatile intermediates for other derivatives. researchgate.netresearchgate.net This bromination strategy is a key pathway for the late-stage functionalization of CPPs. researchgate.netrsc.org
Transition Metal Complexation: The phenylene rings of CPPs can act as ligands for transition metals. For acs.orgCPP, complexation with ruthenium has been demonstrated. mdpi.com The reaction of acs.orgCPP with {Ru(η⁵-Cp)} units can produce a trinuclear complex where three metal units are coordinated in alternate positions on the nanohoop. mdpi.com This coordination occurs on the convex surface of the CPP. acs.orgnagoya-u.ac.jp Such metal complexes can also serve as intermediates for further functionalization; for instance, η⁶-coordination of Cr(CO)₃ to acs.orgCPP has been used to achieve rapid and highly selective monolithiation and subsequent functionalization. acs.orgnih.gov This demonstrates the potential of transition metal complexation as a strategy for activating specific sites on the CPP framework for further reactions. acs.org Late-stage functionalization has also been applied to acs.orgMCPP, for example, to introduce alkyne groups, enabling the synthesis of water-soluble nanobelts. nih.govwiley.com
Advanced Spectroscopic and Structural Characterization Of 1 Cycloparaphenylene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure and dynamics of acs.orgCPP in solution.
¹H and ¹³C NMR Spectroscopic Analysis for Structural Elucidation
The highly symmetric and strained nature of acs.orgCPP is reflected in its simple yet informative ¹H and ¹³C NMR spectra. Due to the rapid tumbling and flexing of the nanohoop in solution at room temperature, all the phenylene units are chemically equivalent. This results in a single resonance in both the ¹H and ¹³C NMR spectra, confirming the D6h-symmetric time-averaged structure in solution.
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H | 7.69 |
| ¹³C | 139.1, 128.0 |
Table 1: ¹H and ¹³C NMR chemical shifts for acs.orgCycloparaphenylene. Data sourced from supporting information of relevant studies.
The observation of a single proton signal around 7.69 ppm is characteristic of the aromatic protons in the CPP nanohoop. kyoto-u.ac.jp Similarly, the carbon spectrum typically shows two signals corresponding to the quaternary and protonated aromatic carbons.
Temperature-Dependent NMR Studies for Conformational Dynamics
Variable-temperature NMR studies are crucial for understanding the conformational flexibility of the acs.orgCPP ring. While at room temperature the phenylene units interconvert rapidly on the NMR timescale, lowering the temperature can slow these dynamics. However, for the unsubstituted acs.orgCPP, the rotation of the phenylene units remains fast even at low temperatures, such as 193 K, preventing the resolution of distinct conformers on the NMR timescale. chinesechemsoc.org This indicates a low energy barrier for the interconversion between different conformations of the nanohoop.
Optical Absorption and Emission Spectroscopy
The electronic properties of acs.orgCPP have been thoroughly investigated using UV-Vis and fluorescence spectroscopy, revealing characteristics that are distinct from linear oligo-paraphenylenes.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Investigations
The UV-Vis absorption spectrum of acs.orgCPP is characterized by a strong absorption maximum (λmax) at approximately 338-340 nm. researchgate.netrsc.org This absorption is attributed to π-π* transitions within the cyclic conjugated system. Interestingly, the position of this main absorption band is largely independent of the ring size for various CPPs. rsc.org Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition is symmetry-forbidden and possesses minimal oscillator strength. rsc.org The observed strong absorption is instead due to transitions involving other molecular orbitals, such as HOMO−2 → LUMO, HOMO−1 → LUMO, HOMO → LUMO+1, and HOMO → LUMO+2. rsc.org
| Parameter | Value |
| Absorption Maximum (λmax) | ~338-340 nm |
| Molar Absorptivity (ε) | High (indicative of strong absorption) |
Table 2: Key UV-Vis absorption data for acs.orgCycloparaphenylene.
Fluorescence Spectroscopy, Quantum Yield Determination, and Excimer Emission Studies
acs.orgCPP exhibits strong fluorescence, a property that is highly sensitive to its unique cyclic structure. Upon excitation, it emits light at a longer wavelength than its absorption, with the emission maximum being significantly red-shifted. This large Stokes shift is a characteristic feature of smaller CPPs. rsc.org The fluorescence quantum yield (ΦF) of CPPs is generally high, indicating efficient emission. For larger CPPs ( nih.govCPP to researchgate.netCPP), the quantum yield is in the range of 0.73–0.90. sci-hub.se
| Parameter | Value |
| Emission Maximum (λem) | Red-shifted relative to absorption |
| Fluorescence Quantum Yield (ΦF) | Generally high |
| Excimer Emission | Not typically observed in dilute solutions |
Table 3: Photophysical properties of acs.orgCycloparaphenylene.
Studies on the excited-state dynamics have not reported significant excimer emission for acs.orgCPP in dilute solutions, which would be indicative of intermolecular aggregation in the excited state. sci-hub.se The fluorescence properties are primarily governed by the behavior of the individual, isolated nanohoops.
X-ray Crystallography for Solid-State Molecular and Packing Structures
Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of acs.orgCPP in the solid state. Unlike the time-averaged high symmetry observed in solution, the solid-state structure reveals a distorted, elliptical or triangular shape for the nanohoop. researchgate.netrsc.org This distortion from a perfect circular geometry is a consequence of minimizing strain and optimizing packing interactions in the crystal lattice.
An unsolvated polymorph of acs.orgCPP crystallizes in a unique solid-state structure characterized by the tight packing of individual molecules, which minimizes empty internal space. rsc.org A notable feature of the solid-state packing of acs.orgCPP is its tendency to form a linear, columnar geometry, reminiscent of a carbon nanotube segment. researchgate.netnih.gov This is in contrast to the herringbone packing motifs typically observed for larger CPPs. nih.gov The specific packing arrangement can, however, be influenced by crystallization conditions. nih.gov
The analysis of the crystal structure provides precise measurements of bond lengths, bond angles, and the dihedral angles between adjacent phenylene rings, which average around 28.1°. researchgate.net The average diameter of the acs.orgCPP nanohoop has been determined to be approximately 8.07 Å. researchgate.net
| Parameter | Description | Value/Observation |
| Crystal System | - | Varies with polymorph |
| Space Group | - | Varies with polymorph |
| Molecular Shape | Shape of the nanohoop in the crystal | Elliptical/Triangular |
| Packing Motif | Arrangement of molecules in the crystal | Columnar (typically) |
| Average Diameter | Average diameter of the nanohoop | ~8.07 Å researchgate.net |
| Average Dihedral Angle | Average angle between phenylene rings | ~28.1° researchgate.net |
Table 4: Summary of X-ray crystallographic data for acs.orgCycloparaphenylene.
Electron Spin Resonance (ESR) Spectroscopy for Radical and Cationic Species
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the radical cations of cycloparaphenylenes. The one-electron oxidation of [n]CPPs, typically achieved using chemical oxidants like nitrosonium hexafluoroantimonate (NOSbF₆), generates stable radical cations ([n]CPP•+) that can be analyzed by ESR. acs.org
A derivative, methylene-bridged acs.orgcycloparaphenylene ( acs.orgMCPP), also forms a stable radical cation ( acs.orgMCPP•+) upon chemical oxidation. rsc.orgchemrxiv.org ESR analysis of this species in a dichloromethane (B109758) (CH₂Cl₂) solution shows a g-value of 2.0037, identical to that of the parent acs.orgCPP•+, and a hyperfine structure consistent with what is expected for [n]CPP radical cations. rsc.orgrsc.org The stability of these cationic nanobelts is noteworthy, with the acs.orgMCPP radical cation salt being stable enough for isolation and characterization in air. rsc.orgresearchgate.net
| Compound | g-value | 1H Hyperfine Coupling Constant (hfcc) (mT) | Key Finding | Reference |
|---|---|---|---|---|
| acs.orgCPP•+ | 2.0037 | 0.0429 | Spin is completely delocalized over all p-phenylene units. | datapdf.com |
| acs.orgMCPP•+ | 2.0037 | Not Reported | Stable radical cation with properties similar to [n]CPP•+. | rsc.orgrsc.org |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are essential for probing the redox properties of acs.orgCPP and its derivatives. These techniques provide information on oxidation and reduction potentials, the stability of the resulting charged species, and insights into the frontier molecular orbital energies (HOMO/LUMO).
Unsubstituted acs.orgCPP undergoes a two-electron oxidation. chemrxiv.org Its first oxidation potential (Epa) has been reported at 0.48 V. researchgate.net Functionalization of the acs.orgCPP ring significantly alters its electrochemical behavior. For instance, a dodecamethoxy acs.orgcycloparaphenylene derivative, with electron-donating methoxy (B1213986) groups on all benzene (B151609) rings, is much more easily oxidized. Its CV shows a reversible redox wave with a half-wave potential (E₁/₂) of 0.004 V (vs. Fc/Fc⁺), a drastic lowering compared to the parent acs.orgCPP. researchgate.netresearchgate.net This facile oxidation is attributed to the electron-donating nature of the methoxy groups. researchgate.net
In another example, ferrocene (B1249389) acs.orgcycloparaphenylene (Fc acs.orgCPP), where a ferrocene unit is embedded into the nanohoop, was studied using CV and DPV in a dichloromethane solution. acs.orgnih.gov The analysis revealed a single, fully reversible anodic wave, corresponding to a one-electron oxidation process of the ferrocene moiety. acs.org The half-wave oxidation potential showed only a minor negative shift of about 50 mV relative to the standard ferrocene/ferrocenium (Fc/Fc⁺) couple. acs.orgnih.gov The incorporation of thiophene (B33073) units into the acs.orgCPP framework also leads to interesting electrochemical properties as observed by CV and DPV. acs.org
| Compound | Technique | Redox Event | Potential (V vs. Fc/Fc⁺) | Key Feature | Reference |
|---|---|---|---|---|---|
| acs.orgCPP | CV | Oxidation (Epa) | 0.48 | Higher oxidation potential compared to substituted derivatives. | researchgate.net |
| Dodecamethoxy- acs.orgCPP | CV | Reversible Redox (E1/2) | 0.004 | Facile, reversible oxidation due to electron-donating groups. | researchgate.netresearchgate.net |
| Ferrocene acs.orgCPP | CV/DPV | Reversible Oxidation (E1/2) | ~ -0.05 | Fully reversible one-electron oxidation localized on the Fc unit. | acs.orgnih.gov |
Chiroptical Spectroscopy for Chiralacs.orgCycloparaphenylene Derivatives (e.g., Circular Dichroism)
While unsubstituted acs.orgCPP is achiral, chirality can be introduced by creating specific substitution patterns that result in planar chirality or by incorporating inherently chiral units. Chiroptical spectroscopy, particularly circular dichroism (CD), is the primary method for characterizing these chiral nanohoops.
A notable example is the synthesis of a uniform, half-aryl substituted chiral cycloparaphenylene, acs.orgCPP-12tBuPh. researchgate.netresearchgate.net In this molecule, the specific orientation of the bulky substituents creates planar chirality. The resulting enantiomers, designated as pS and pR, were successfully separated. researchgate.netresearcher.life Their CD spectra were recorded and, as expected for a pair of enantiomers, were found to be perfect mirror images of each other. researchgate.netresearchgate.net This confirms the successful synthesis and resolution of a chiral acs.orgCPP derivative.
Furthermore, these chiral derivatives can exhibit circularly polarized luminescence (CPL), a phenomenon where a chiral luminophore emits left- or right-circularly polarized light. The dissymmetry of this emission is quantified by the luminescence dissymmetry factor (|g_lum|). For acs.orgCPP-12tBuPh, a high |g_lum| value of 2.6 x 10⁻² was reported, indicating a strong chiroptical response in its emission. researchgate.netresearchgate.netresearcher.life The integration of CPPs with other chiral structures, such as helicenes or triptycenes, is another strategy to create nanohoops with significant chiroptical properties, including pronounced CD signals and bright CPL. uni-bonn.denih.govd-nb.info
| Property | Observation | Significance | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Resolved pS and pR enantiomers display mirror-imaged CD signals. | Confirms the presence of stable enantiomers with distinct chiroptical properties. | researchgate.netresearchgate.net |
| Luminescence Dissymmetry Factor (|glum|) | 2.6 x 10-2 | Indicates a high degree of circularly polarized luminescence. | researchgate.netresearchgate.net |
Theoretical and Computational Investigations Into 1 Cycloparaphenylene Properties
Quantification and Analysis of Strain Energy and its Influence on Reactivity
The defining structural feature of acs.orgCPP is the significant bending of its aromatic rings, leading to formidable strain energy. rsc.org This high degree of strain is a direct consequence of forcing the paraphenylene chain into a small, cyclic geometry. nih.gov DFT calculations have been essential for quantifying this strain. nih.gov The strain energy for acs.orgCPP has been calculated to be exceptionally high, making it a challenging synthetic target. researchgate.net
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| acs.orgCycloparaphenylene | 97 |
| acs.orgCycloparaphenylene | 83 |
| chemrxiv.orgCycloparaphenylene | 47 |
This interactive table compares the calculated strain energies of small cycloparaphenylenes. researchgate.netnih.govacs.org
The high strain energy profoundly influences the reactivity of acs.orgCPP. The molecule's strained bonds are more reactive than those in a planar, unstrained analogue. This inherent reactivity is a key consideration in its synthesis and potential applications. researchgate.net Computational studies show that the strain energy in the nanohoop structure decreases exponentially as the number of repeating aromatic units increases. acs.org
Aromaticity Assessments and Magnetic Properties
The non-planar structure of acs.orgCPP raises fundamental questions about its aromaticity. Computational methods provide tools to assess the degree of aromatic character in its bent benzene (B151609) rings. rsc.org
While direct Magnetic Circular Dichroism (MCD) studies on neutral acs.orgCPP are not widely reported, investigations into related CPP species provide significant insights. MCD spectroscopy, combined with theoretical analysis, on the dication of researchgate.netcycloparaphenylene ( researchgate.netCPP²⁺) revealed the presence of in-plane aromaticity. acs.orgnih.gov This dication has a (4n + 2) π-electron system, which accounts for its unusual stability. acs.orgresearchgate.net Theoretical calculations suggest that this principle of in-plane aromaticity extends to all [n]CPP dications and dianions (for n = 5-10). nih.gov These findings imply that while neutral acs.orgCPP with its 4n π-electrons may be considered nonaromatic or slightly antiaromatic, its corresponding dication and dianion would be expected to exhibit strong aromatic character. acs.orgresearchgate.net
Computational Studies on Reactivity and Reaction Mechanisms (e.g., Carbon Nanotube Growth)
Computational studies have explored the potential of cycloparaphenylenes, includingCPP, as templates for the bottom-up synthesis of single-walled carbon nanotubes (SWCNTs). Density Functional Theory (DFT) methods have been employed to investigate the mechanisms of SWCNT growth initiated from these nanohoop structures.
Theoretical studies on a series of carbon nanorings have analyzed the thermodynamics and reaction pathways of a proposed radical-based mechanism for CPP-driven nanotube growth. These investigations have considered the effect of the CPP's diameter on the exothermicity of the growth process.
Further computational work by Irle, Morokuma, and coworkers has delved into the specifics of an ethynyl (B1212043) radical-mediated SWCNT growth mechanism starting from CPP templates. Their findings suggest that the chirality of the growing nanotube significantly influences the rate of growth. These theoretical models provide a foundational understanding of how CPPs can direct the formation of structurally well-defined carbon nanotubes.
The reactivity of CPPs is a key aspect of their utility in these applications. The strained nature of the bent benzene rings in smaller CPPs likeCPP can influence their reactivity and make them suitable starting points for controlled chemical transformations.
Stability and Electronic Properties of Cationic and AnionicCycloparamenylene Species
The electronic properties of chargedcycloparaphenylene species have been a subject of theoretical and experimental investigation. The formation of both cationic and anionic forms of CPPs has been achieved, allowing for the characterization of their stability and electronic structure.
Spectroscopic studies of the radical cations and anions of various CPPs have been conducted using techniques such as γ-ray irradiation in a butyl chloride matrix at low temperatures. These experiments have revealed that the absorption spectra of the charged species are sensitive to the size of the nanohoop. For both the radical cation and the radical anion, the near-IR absorption bands show a shift to lower energies as the ring size increases. This trend is opposite to that observed for the HOMO-LUMO transitions in the neutral molecules. Time-dependent density functional theory (TD-DFT) calculations have been instrumental in assigning the observed electronic transitions in these radical ions.
The stability of anionicCPP has been demonstrated through its synthesis and characterization. The mono- and dianions ofCPP have been successfully generated and studied. As mentioned previously, computational studies have shown that the dianion ofCPP exhibits a quinoidal structure and a strong diatropic ring current, indicative of an aromatic character.
The half-wave oxidation potential ofCPP has been electrochemically determined to be 0.44 V. This provides a measure of the ease with which the cationic species can be formed. The study of these charged species is crucial for understanding the redox properties ofCPP and its potential applications in electronic materials.
Prediction and Optimization of Nonlinear Optical (NLO) Properties
Theoretical calculations have been employed to predict and understand the nonlinear optical (NLO) properties of cycloparaphenylenes. The unique, strained π-conjugated system of these nanohoops makes them interesting candidates for NLO materials.
Computational studies, often using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate the second-order polarizability (β), a key parameter for second-order NLO materials. For a molecule to exhibit second-order NLO properties, it must have a non-centrosymmetric electronic structure.
One strategy to induce a large NLO response is to introduce electron-donating and electron-accepting groups into a π-conjugated system to facilitate intramolecular charge transfer. While specific calculations forCPP were not detailed in the provided search results, a study on a lemniscularcycloparaphenylene derivative demonstrated that the introduction of donor and acceptor units can significantly enhance the NLO response. In one example, the calculated second-order NLO value was approximately 207 times larger than that of urea, a standard reference molecule for NLO properties. This enhancement was attributed to a large intramolecular charge transfer.
Another approach to achieving a non-centrosymmetric structure is through the use of chiral compounds, which inherently possess an asymmetric electronic structure. The twisted, nanohoop structure of CPPs could potentially be exploited in this context.
Further theoretical investigations into functionalizedCPP derivatives could lead to the design of new molecules with optimized NLO properties for applications in optoelectronics.
Conformational Landscapes and Rotational Barriers
The conformational dynamics ofcycloparaphenylene are a key feature of its structure and properties. The molecule is not static but undergoes rapid conformational changes in solution.
Computational studies have been essential in elucidating the conformational landscapes of CPPs. For even-numbered CPPs likeCPP, the lowest energy conformation is typically a staggered configuration where the dihedral angle between adjacent phenyl rings alternates. This arrangement minimizes the steric repulsion between the hydrogen atoms on neighboring rings. ForCPP, this results in a D3d symmetry. The average torsional angle forCPP is approximately 28°.
Despite the non-zero dihedral angles, the protons ofCPP appear as a single peak in the 1H NMR spectrum at room temperature. This is due to the rapid interconversion of conformers on the NMR timescale, which involves wobbling and canting motions of the individual benzene rings.
The energy barrier for these conformational changes is an important parameter. For larger CPPs likeCPP, the activation barrier for the canting motion has been calculated. While specific values for the rotational barriers inCPP were not found in the search results, the general principles of conformational dynamics in CPPs apply. The strain in the smaller nanohoops influences their conformational flexibility.
Understanding the conformational landscape and the energy barriers for interconversion is crucial for predicting the behavior ofCPP in different environments and for designing applications that may depend on its dynamic properties.
Supramolecular Chemistry and Host Guest Interactions Of 1 Cycloparaphenylene
Encapsulation of Fullerenes and Related Carbonaceous Guests
The encapsulation of fullerenes is a hallmark of cycloparaphenylene chemistry. frontiersin.orgnih.gov These interactions are primarily driven by complementary concave-convex π–π interactions between the electron-rich interior of the CPP host and the electron-deficient surface of the fullerene guest. rsc.orgacs.org
The binding of guests by cycloparaphenylenes is highly size-selective. researchgate.netfrontiersin.org The stability of the resulting host-guest complex depends on a precise match between the diameter of the CPP's cavity and the size of the guest molecule. For fullerene encapsulation, a CPP must have a cavity large enough to accommodate the guest. While larger CPPs are well-documented hosts for fullerenes, the cavity of nih.govCPP is too small to encapsulate guests as large as C60 or C70. researchgate.netnih.gov The principle of size-selectivity is best illustrated by its larger homologs; for instance, semanticscholar.orgCPP has a nearly ideal diameter to encapsulate C60, leading to a highly stable complex. frontiersin.orgnih.gov This selective binding has been used to sort CPPs, where adding C60 to a mixture of CPPs results in the selective formation of the semanticscholar.orgCPP⊃C60 complex. researchgate.net Similarly, the interaction between different CPPs can form "Russian doll" type complexes, where theory predicts the strongest binding occurs when the host and guest differ by five phenylene units, such as an [n]CPP guest inside an [n+5]CPP host. nih.gov
Due to the size constraints of its internal cavity, nih.govCPP does not form stable inclusion complexes with C60 and C70 fullerenes. The study of these interactions requires larger nanohoops. For example, semanticscholar.orgCPP has an ideal cavity size for C60, forming a 1:1 complex with a high association constant. frontiersin.org The interaction with the slightly larger, elliptical C70 fullerene is also size-dependent, with different CPPs forcing distinct orientations. nih.govresearchgate.net In semanticscholar.orgCPP, C70 adopts a "lying" orientation, while in the larger acs.orgCPP, it assumes a "standing" orientation, which involves an elastic deformation of the CPP host to maximize van der Waals interactions. nih.gov The thermodynamics of these interactions have been studied for various host-guest pairs, revealing that complex formation is often driven by entropy in solution. nih.govnih.gov
| Host-Guest Complex | Kₐ (M⁻¹) | Reference |
|---|---|---|
| semanticscholar.orgCPP ⊃ C60 | 2.79 x 10⁶ | frontiersin.orgresearchgate.net |
| semanticscholar.orgCPP ⊃ C70 | Data Not Available | |
| acs.orgCPP ⊃ C70 | Data Not Available |
Note: Thermodynamic data for nih.govCPP with fullerenes is not available as it does not form a stable complex.
Cycloparaphenylenes are considered the shortest structural segments of armchair carbon nanotubes (CNTs) and have been explored as templates or precursors for the bottom-up synthesis of structurally uniform CNTs. nih.govsemanticscholar.orgacs.org The concept involves using the carbon nanoring as a seed for controlled growth. semanticscholar.org Furthermore, the encapsulation of fullerenes within CPPs creates the shortest possible "fullerene-peapods," which are precursors to larger peapod structures where fullerenes are encapsulated within CNTs. researchgate.netnih.govacs.org These peapod structures have potential applications in the assembly of molecular bearings, where the fullerene guest can rotate within the cavity of the host. frontiersin.orgnih.gov
Recognition and Encapsulation of Small Organic and Inorganic Molecules
The cavity of nih.govCPP, while too small for fullerenes, is suitable for encapsulating smaller organic and inorganic molecules. These interactions are critical for applications in sensing and molecular machinery.
Computational studies have shown that nih.govCPP can act as a supramolecular host for G-series nerve agents. researchgate.net The electron-rich cavity of nih.govCPP interacts favorably with these organophosphorus compounds through multiple non-covalent CH-π interactions. researchgate.net Density Functional Theory (DFT) calculations revealed that nih.govCPP forms the most stable encapsulated complex with Tabun compared to other G-series agents like Sarin, Soman, and Cyclosarin. researchgate.net This higher binding affinity is attributed to the optimal fit of Tabun within the host's cavity. researchgate.net The interactions are primarily stabilized by orbital contributions. researchgate.net
| Guest Molecule | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Tabun | -15.34 | researchgate.net |
| Sarin | -11.58 | researchgate.net |
| Soman | -11.23 | researchgate.net |
| Cyclosarin | -10.87 | researchgate.net |
While modified, larger CPPs like 1,4-dimethoxy modified researchgate.netCPP have shown the ability to bind pyridinium (B92312) cations through CH···π and N+···π interactions, the binding of such guests by unmodified nih.govCPP is less explored. frontiersin.org However, the coordination of cationic organometallic fragments to the exterior of the nih.govCPP framework has been demonstrated. For example, a regioselective synthesis has been developed for complexes where up to three cationic {Ru(η⁵-Cp)} (Cp = cyclopentadienyl) units coordinate to the phenylene rings of nih.govCPP in an η⁶-fashion. nih.govpreprints.org Furthermore, nih.govCPP has been shown to successfully encapsulate guest molecules that possess flexible alkyl chains, enabling the formation of CPP-based rotaxanes, which are mechanically interlocked molecular architectures. researchgate.net
Trapping of Metal Ions (e.g., Fe²⁺, Ca⁺) within the Cavity
The cavity of cycloparaphenylenes presents a unique environment for encapsulating various guest molecules, including metal ions. Research has demonstrated both direct encapsulation and the controlled release of metal ions from functionalized capes.gov.brCPP derivatives.
A notable example involves the synthesis of a ferrocene-containing cycloparaphenylene, Fc capes.gov.brCPP, where a ferrocene (B1249389) unit is incorporated into the macrocyclic backbone. nih.gov This molecule exhibits remarkable photoreactivity due to the significant strain imposed on the ferrocene core by the curved nanohoop structure. nih.govacs.org While ferrocene is typically photochemically inert, its incorporation into the strained capes.gov.brCPP framework enables a photochemical ring-opening reaction upon irradiation with visible light (blue or green) in polar solvents. nih.govresearchgate.net This process leads to the cleavage of the iron-cyclopentadienyl bonds and the subsequent release, or "uncaging," of Fe²⁺ ions. nih.govacs.org The released Fe²⁺ can then be trapped by chelating agents like 1,10-phenanthroline, forming the stable [Fe(phen)₃]²⁺ complex. nih.govresearchgate.net This light-induced reactivity is significantly enhanced, by three orders of magnitude, compared to unstrained ferrocene analogues, highlighting the profound effect of the nanohoop's strain. nih.govresearchgate.net This system serves as a photoactivatable molecular storage and delivery system for Fe²⁺, with potential applications in developing responsive materials. nih.govresearchgate.net
Computational studies have also explored the fundamental interactions between metal ions and the interior of CPP nanohoops. A theoretical investigation of Ca⁺ bound within various [n]CPPs (where n=5-12) revealed that the Ca⁺ ion is predicted to bind to a localized pocket along the axis of one of the phenyl rings. rsc.org The nanohoop structure deforms to accommodate the binding of the Ca⁺ ion. rsc.org These studies provide insight into the potential energy surfaces and the nature of the ion-ligand interactions, which are crucial for designing CPP-based ion sensors or components for quantum computing. rsc.org
| Compound | Metal Ion | Mechanism of Interaction | Trigger for Release | Reference |
| Ferrocene capes.gov.brcycloparaphenylene (Fc capes.gov.brCPP) | Fe²⁺ | Covalent incorporation in the backbone | Visible light (blue/green) | nih.gov, researchgate.net, acs.org |
| capes.gov.brCycloparaphenylene ( capes.gov.brCPP) | Ca⁺ | Non-covalent binding within the cavity (computational study) | Not applicable | rsc.org |
Inter-Cycloparaphenylene Complexation and Self-Assembly
Cycloparaphenylenes can act as both hosts and guests, leading to the formation of fascinating self-assembled, non-covalent structures. This behavior is particularly evident in the formation of "Russian doll" or nested complexes, where a smaller CPP is encapsulated within the cavity of a larger one. frontiersin.orgnih.gov
Theoretical calculations predicted that the strongest binding would occur when the host and guest CPPs differ by five phenylene rings. nih.gov This prediction was experimentally verified, demonstrating the selective interaction of [n]CPPs with [n+5]CPPs. nih.gov Following this principle, capes.gov.brCPP can serve as a guest molecule, being encapsulated by the larger acs.orgCPP to form a acs.orgCPP⊃ capes.gov.brCPP complex. These ring-in-ring complexes are driven by stabilizing π-π interactions between the host and guest nanohoops. fau.de
Furthermore, the self-assembly process can be directed by utilizing metal coordination. For instance, the reaction of 4,4'-diphenylene diboronic acid with a digold(I) complex resulted in the self-assembly of a triangular hexagold(I) macrocycle. chemrxiv.org Subsequent oxidative chlorination of this metallosupramolecular complex afforded capes.gov.brCPP in high yield. chemrxiv.org This method highlights a synthetic strategy that leverages self-assembly to efficiently produce the nanohoop structure. chemrxiv.org
Influence of Solid-State Packing on Host-Guest Behavior
The arrangement of capes.gov.brCPP molecules in the solid state significantly dictates their ability to interact with guest molecules. capes.gov.brCPP is known to exist in different crystalline forms, or polymorphs, most notably a tubular-packed (T-polymorph) and a herringbone-packed (H-polymorph) structure. researchgate.net
The analysis of the X-ray crystal structure of early synthesized capes.gov.brCPP revealed a linear, tubular packing geometry, reminiscent of a carbon nanotube. capes.gov.brresearchgate.net This T-polymorph features one-dimensional open channels, which allow for weak sorption of guest molecules. researchgate.net
In contrast, the herringbone-packed polymorph is thermodynamically more stable. researchgate.net Recrystallization of the T-polymorph can lead to the formation of the H-polymorph. researchgate.net This herringbone arrangement results in closed cavities within the crystal lattice. researchgate.net This structural difference leads to a distinct host-guest behavior, where the herringbone packing facilitates strong entrapment of guest molecules within these discrete cavities. researchgate.net This demonstrates that the supramolecular chemistry of capes.gov.brCPP in the solid state can be controlled by directing the formation of specific polymorphs. researchgate.net
| Polymorph | Packing Arrangement | Cavity Structure | Host-Guest Interaction |
| T-polymorph | Tubular | One-dimensional open channels | Weak guest sorption |
| H-polymorph | Herringbone | Closed, discrete cavities | Strong guest entrapment |
Modulation of Host-Guest Affinity through Chemical Functionalization
The host-guest properties of capes.gov.brcycloparaphenylene can be finely tuned by covalently modifying its structure. Introducing functional groups onto the phenylene rings alters the electronic properties, size, and shape of the cavity, thereby modulating its affinity for different guests.
For example, the synthesis of fluorinated capes.gov.brCPP derivatives, such as 8F- capes.gov.brCPP, has been reported. acs.org The introduction of electron-withdrawing fluorine atoms changes the electronic nature of the nanohoop, which in turn affects its interactions with potential guest molecules. acs.org
Similarly, breaking the symmetry of the nanohoop by incorporating a meta-phenylene link leads to substituted meta[n]CPPs. A cyano-substituted meta researchgate.netCPP has been shown to form a complex with fullerene C₆₀, demonstrating the host-guest capabilities of these modified structures. nih.gov While this specific example involves a larger ring, it illustrates the principle that functionalization is a key strategy for tuning binding properties.
Another approach involves coordinating the CPP framework to transition metals. The η⁶-coordination of CPPs to metal carbonyl fragments, such as Cr(CO)₃, creates complexes where the metal is bound to the convex surface of the nanohoop. acs.orgnih.gov This functionalization not only alters the photophysical properties but also activates the CPP for further selective chemical modification, providing a pathway to introduce other functional groups that can modulate host-guest affinity. nih.gov
These examples underscore that chemical functionalization is a powerful tool for rationally designing CPP-based hosts with tailored affinities for specific guests, expanding their potential applications in supramolecular chemistry and materials science. nih.gov
Emerging Applications Of 1 Cycloparaphenylene in Advanced Materials Science
Templates and Building Blocks for Carbon Nanomaterial Synthesis
The precise, well-defined structure of chemistryviews.orgCPP makes it an ideal building block for the controlled synthesis of larger, uniform carbon nanomaterials. This "growth-from-template" or "bottom-up" approach is seen as a critical step toward overcoming the structural heterogeneity that plagues traditional carbon nanotube synthesis methods like arc discharge and chemical vapor deposition. nih.govacs.orgacs.org
Cycloparaphenylenes (CPPs) are considered the fundamental repeating unit of armchair single-walled carbon nanotubes (SWCNTs), and as such, they are promising templates for directing the growth of SWCNTs with specific, uniform structures. nih.govuoregon.edu The concept relies on using the CPP molecule as a seed from which the nanotube can be elongated. Research has demonstrated the feasibility of this "growth-from-template" mechanism, where CPPs can initiate CNT growth. semanticscholar.org
In one approach, planar polycyclic aromatic hydrocarbon precursors are converted into hemispherical CNT end-caps through surface-assisted cyclodehydrogenation on a rhodium catalyst. mpg.de This method has been successfully used to create end-caps for (6,6) armchair SWCNTs with nearly 100% efficiency, which remain stable at temperatures high enough for subsequent nanotube growth. mpg.de While direct elongation from chemistryviews.orgCPP seeds is an active area of research, its role as the foundational structural unit for (6,6) armchair SWCNTs is undisputed, guiding synthetic strategies toward achieving structurally pure nanotubes. researchgate.netresearchgate.net
The chemistry developed for synthesizing CPPs has paved the way for the creation of more complex, fully fused nanocarbon architectures like carbon nanobelts (CNBs). acs.orgnih.gov While CPPs are single-stranded rings of benzene (B151609) units, CNBs are double-stranded cylindrical frameworks. researchgate.net The synthesis of the first carbon nanobelt, (6,6)CNB, in 2017 was a significant breakthrough that built upon the foundational knowledge gained from CPP synthesis. acs.org
Furthermore, derivatives of chemistryviews.orgCPP are being used to construct novel aromatic belts. For instance, a methylene-bridged chemistryviews.orgcycloparaphenylene ( chemistryviews.orgMCPP) was synthesized from pillar chemistryviews.orgarene. acs.orgnih.gov This molecule, which contains non-hexagonal rings, is considered a segment of a non-conventional carbon nanotube, showcasing how the chemistryviews.orgCPP framework can be modified to create new nanocarbon structures with unique properties. acs.orgresearchgate.net
chemistryviews.orgCycloparaphenylene participates in selective host-guest chemistry, forming nested complexes that are the shortest possible models of double-walled carbon nanotubes (DWCNTs). chemistryviews.orgnih.gov This self-assembly is highly size-selective, driven by the maximization of attractive van der Waals interactions between the inner and outer rings. nih.govresearchgate.net
Specifically, an [n]CPP host selectively interacts with an [n+5]CPP guest. nih.gov In the case of chemistryviews.orgCPP, it acts as the guest molecule, fitting perfectly inside the cavity of nih.govcycloparaphenylene ( nih.govCPP) to form the complex nih.govCPP⊃ chemistryviews.orgCPP. chemistryviews.org The distance between the nested rings in these complexes is approximately 0.35 nm, which corresponds to the interlayer spacing in multi-walled carbon nanotubes. chemistryviews.org These discrete molecular models provide an invaluable platform for studying the interlayer interactions and electronic properties of DWCNTs at a fundamental level. chemistryviews.orgnih.gov In some cases, the formation of these host-guest complexes can significantly enhance the stability of the constituent molecules. chemrxiv.org
| Host | Guest | Complex Formed | Key Finding | Reference |
|---|---|---|---|---|
| nih.govCycloparaphenylene | chemistryviews.orgCycloparaphenylene | nih.govCPP⊃ chemistryviews.orgCPP | Demonstrates the selective [n+5]CPP⊃[n]CPP pairing rule for forming the shortest DWCNT models. | chemistryviews.org |
| Perfluoro nih.govcycloparaphenylene | (6,6)Carbon Nanobelt | PF nih.govCPP⊃(6,6)CNB | Forms a robust belt-in-ring structure with a remarkably high association constant (Ka) of 2×105 L/mol. | chemrxiv.org |
| researchgate.netCycloparaphenylene | C60 | researchgate.netCPP⊃C60 | Shows strong binding (Ka of 2.79 × 106 M−1) due to ideal size matching between the host and fullerene guest. | nih.gov |
Advanced Optoelectronic and Electronic Devices
The unique, strained π-system of chemistryviews.orgCPP gives rise to fascinating optoelectronic properties. researchgate.net Unlike planar aromatic molecules, the cyclic arrangement of bent benzene rings in CPPs results in size-dependent fluorescence, where the emission wavelength is red-shifted for smaller, more strained rings. uoregon.edu This inherent fluorescence and its semiconducting nature make chemistryviews.orgCPP and its derivatives promising candidates for various electronic applications.
The intrinsic fluorescence of cycloparaphenylenes makes them attractive as a novel class of fluorophores for biological imaging. nih.govuoregon.edu Their tunable optical properties, combined with the precision of small-molecule synthesis, offer advantages over traditional fluorescent probes and less-defined nanomaterials like carbon nanotubes. acs.org
Research has focused on functionalizing CPPs to target specific intracellular locations and to enable their use in advanced imaging techniques. acs.org Derivatives of CPPs have been shown to be non-cytotoxic at relevant concentrations and can be internalized by cells through endocytic pathways. acs.org Furthermore, these nanohoop fluorophores have demonstrated high two-photon absorption cross-sections, making them suitable for two-photon fluorescence imaging, which allows for deeper tissue penetration and reduced photodamage in living systems. acs.org The development of CPPs that can be attached to biomolecules via bioorthogonal "click" chemistry represents a long-term goal for utilizing their unique fluorescence to tag and monitor biological processes. uoregon.edu
| Compound | Absorption Max (λabs) | Emission Max (λem) | Key Property | Reference |
|---|---|---|---|---|
| chemistryviews.orgCycloparaphenylene | ~338 nm | ~535 nm (Green) | Significant red-shift in emission due to high strain energy (97 kcal mol-1). | researchgate.net |
| researchgate.netCycloparaphenylene | ~339 nm | ~469 nm (Blue) | Shares a common absorbance maximum with other CPPs, but emission is size-dependent. | uoregon.edu |
| 4PXZPh- researchgate.netCPP | - | 475 nm (Sky-Blue in film) | A donor-acceptor CPP derivative designed as an emitter with a quantum yield (ΦPL) of 29% in a host film. | nih.govacs.org |
The semiconducting properties of CPPs have generated increasing interest within the organic electronics community. nih.gov When used in a thin-film state, the deformation of the chemistryviews.orgCPP molecular structure at the interface with a metal substrate leads to a reduced energy gap, which can improve charge injection efficiency from an electrode into the semiconducting layer. researchgate.net
While much of the developmental work on CPP-based Organic Light-Emitting Diodes (OLEDs) has utilized larger, more easily functionalized nanohoops like researchgate.netCPP, the fundamental principles apply across the class. nih.govacs.org By incorporating electron-donating and electron-accepting moieties, the optoelectronic properties of CPPs can be tuned. nih.gov This has led to the design of donor-acceptor CPP derivatives that function as emitters in OLEDs. acs.org The basic structure of an OLED involves injecting electrons and holes from electrodes into an emissive layer, where they combine to form excitons and generate light. cnrs.fr The unique curved structure and tunable electronics of CPPs make them a promising, albeit still emerging, class of materials for next-generation organic semiconductors and emissive layers in OLEDs. nih.govwista.de
Enhancing Photoconductivity and Photocurrent Generation
The unique electronic structure of nih.govCycloparaphenylene ( nih.govCPP), characterized by a radial π-conjugated system, presents significant potential for applications in optoelectronic devices. researchgate.net While direct, extensive studies on the photoconductivity of pristine nih.govCPP are still an emerging area, its fundamental optoelectronic properties have been measured. researchgate.netcapes.gov.br Theoretical and experimental work on related cycloparaphenylene (CPP) structures suggests that their inherent characteristics, such as tunable electronic properties and the ability to form ordered assemblies, are advantageous for charge transport. researchgate.net The strained, cyclic structure of nih.govCPP influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which are critical determinants of photoconductive behavior. acs.orgnih.gov
Modification of the nih.govCPP scaffold is a key strategy for enhancing these properties. For instance, creating donor-acceptor systems by encapsulating guest molecules like fullerenes within the nanohoop can facilitate photoinduced charge separation, a crucial step for photocurrent generation. frontiersin.org Furthermore, the development of copolymers incorporating CPP-like structures with other photoactive moieties, such as porphyrins, has been shown to generate photocurrent upon irradiation with visible light, demonstrating the viability of using these cyclic structures as components in photovoltaic materials. nih.gov The linear, nanotube-like packing geometry observed in the crystal structure of nih.govCPP could further aid in directional charge transport in solid-state devices. researchgate.netcapes.gov.br
Materials with Enhanced Nonlinear Optical (NLO) Response
Theoretical studies have identified nih.govCycloparaphenylene and its derivatives as promising candidates for advanced nonlinear optical (NLO) materials. researchgate.net The NLO response of a material is intrinsically linked to its electronic structure, particularly the energy gap between the HOMO and LUMO. Pristine {6}CPP possesses a relatively large HOMO-LUMO gap of 6.80 eV. researchgate.net However, computational models have shown that doping the nih.govCPP nanohoop with alkali metals (such as K) can dramatically enhance its NLO properties. researchgate.net
This enhancement is primarily attributed to a significant reduction in the HOMO-LUMO energy gap upon doping; for instance, introducing alkali metals can lower the gap to values as low as 2.92 eV. researchgate.net This reduction facilitates electronic transitions, leading to a much larger molecular hyperpolarizability, which is a measure of the NLO response. Theoretical calculations predict that certain alkali metal-doped nih.govCPP complexes can achieve exceptional first hyperpolarizability values. researchgate.net These findings underscore the potential of chemically modified nih.govCPPs as high-performance NLO materials for applications in photonics and optical computing. researchgate.net
| Compound/Complex | HOMO-LUMO Energy Gap (eV) | First Hyperpolarizability (10⁻³⁰ esu) |
| Undoped {6}CPP | 6.80 | - |
| Undoped MB{6}CPP¹ | 6.06 | - |
| Alkali Metal-Doped {6}CPP | As low as 2.92 | - |
| K@r6-{6}CPP Complex | - | 56,221.7 |
¹Methylene bridged {6}cycloparaphenylene
Responsive Materials for Targeted Metal Ion Release and Sensing
The unique cavity and strained structure of nih.govCycloparaphenylene make it an excellent platform for developing materials capable of targeted metal ion release and sensing. A prime example is the synthesis of Ferrocene (B1249389) nih.govcycloparaphenylene (Fc nih.govCPP), where a ferrocene unit is incorporated within the nanohoop. nih.gov The significant strain imposed on the ferrocene molecule by the small nih.govCPP ring fundamentally alters its chemical stability. nih.gov
While ferrocene is typically stable, the strain within Fc nih.govCPP makes it highly photoreactive. nih.gov Upon irradiation with low-energy visible light (blue or green) in polar solvents, the nanohoop structure undergoes a ring-opening, cleaving the iron-cyclopentadienyl bonds and releasing Fe²⁺ ions. nih.gov This process demonstrates the function of Fc nih.govCPP as a photoactivated molecular storage and delivery system with high spatiotemporal control. The photoreactivity of the ferrocene unit is enhanced by three orders of magnitude compared to unstrained analogues, showcasing a novel application of strain-induced chemistry for controlled release. nih.gov
In addition to release, CPP-based structures have been explored for ion sensing. Rotaxanes, which feature a nanohoop component, have been designed to exhibit a "turn-off" fluorescence response upon the addition of Palladium(II) ions, indicating their potential for sensor applications. frontiersin.org Furthermore, nih.govCPP itself can be reduced by alkali metals to form stable mono- and di-anions, demonstrating its ability to interact strongly with metal ions. frontiersin.org
| System | Stimulus | Response | Application |
| Ferrocene nih.govcycloparaphenylene (Fc nih.govCPP) | Blue or Green Light | Ring-opening and release of Fe²⁺ | Photo-controlled metal ion delivery |
| Triazole-embedded acs.orgrotaxane | Addition of Pd(II) ions | Fluorescence quenching ("turn-off") | Metal ion sensing |
Chiroptical Materials and Enantioselective Applications
The development of chiral materials with strong chiroptical responses is essential for technologies such as circularly polarized luminescence and enantioselective sensing. researchgate.net Cycloparaphenylenes are a promising class of molecules for these applications due to the potential for introducing various forms of chirality into their structure. rsc.org
Researchers have successfully achieved the diastereo- and enantiocontrolled synthesis of a cycloparaphenylene derivative possessing four helical and two planar chiral elements. rsc.org The resulting multiply helical structure, confirmed by single-crystal X-ray diffraction, exhibits significant chiroptical activity. rsc.org Both experimental and theoretical studies have confirmed that a highly symmetric, multiply helical structure along the cylindrical axis is crucial for achieving a strong chiroptical response. rsc.org While this specific work was not on a nih.govCPP derivative, it establishes a clear design principle for creating chiroptical materials from the broader CPP family. The ability to synthesize specific enantiomers of these helical nanohoops opens the door to their use in applications requiring chiral recognition and enantioselective processes. rsc.org
Potential in Energy Absorption and Thermal Insulation Materials
Research into the application of nih.govCycloparaphenylene for energy absorption and thermal insulation is still in a nascent stage. However, the fundamental properties of the molecule suggest potential avenues for exploration. nih.govCycloparaphenylene is a molecule with a significant amount of strain energy, calculated to be approximately 97 kcal mol⁻¹. researchgate.netcapes.gov.br This stored energy, a consequence of its bent benzene rings, could theoretically be released under specific conditions, suggesting a potential role in energy absorption or dissipation mechanisms.
While direct applications in thermal insulation have not been widely reported, the ability of CPPs to form ordered, nanotube-like packed structures in the solid state could influence thermal transport properties. researchgate.netcapes.gov.br Materials with highly ordered, nanostructured arrangements can exhibit anisotropic thermal conductivity. Further research into controlling the assembly of nih.govCPP and its derivatives into bulk materials is necessary to evaluate their potential for creating materials with tailored thermal properties. Additionally, the study of scandium-decorated nih.govCPP has been explored for hydrogen storage, which is a form of chemical energy storage, indicating the molecule's utility in the broader field of energy materials. researchgate.net
Conclusion and Future Outlook In 1 Cycloparaphenylene Research
Current Challenges and Limitations in Synthetic and Mechanistic Understanding
Despite considerable progress, the synthesis and fundamental understanding of rsc.orgCPP and other strained nanohoops face several challenges.
Synthetic Hurdles: The primary challenge in the synthesis of rsc.orgCPP is overcoming the immense strain energy inherent in its structure, which is estimated to be 97 kcal/mol. researchgate.net This high degree of strain makes the final ring-closing and aromatization steps particularly difficult, often leading to low yields and requiring multi-step, complex synthetic routes. researchgate.netrsc.orgnih.gov While gram-scale synthesis of rsc.orgCPP has been achieved, highlighting a significant advancement, the procedures can still be intricate and challenging to generalize for producing functionalized derivatives. uoregon.eduresearchgate.net The functionalization of small nanohoops like rsc.orgCPP (where n < 7) is particularly problematic due to the combination of high ring strain and steric hindrance from substituents, which can hamper the synthesis altogether. researchgate.net Developing more efficient, selective, and scalable synthetic methodologies, such as robust one-pot reactions or advanced catalytic systems, remains a critical objective. frontiersin.org
Mechanistic Understanding: A comprehensive theoretical and mechanistic understanding of the unique properties of rsc.orgCPP is still developing. While computational models have been employed to predict structural, electronic, and optical properties, discrepancies between theoretical predictions and experimental observations persist. nih.gov For instance, the size-dependent photophysical properties, particularly the large Stokes shifts observed in smaller CPPs, are attributed to significant structural relaxation in the excited state, but a precise and predictive model is still an area of active investigation. researchgate.net A deeper understanding of the relationship between the high curvature of the π-system and its electronic behavior is necessary to rationally design new CPP-based materials with tailored functionalities.
Prospects for Novel Structures, Functionalities, and Applications
The future of rsc.orgCPP research is bright, with numerous opportunities for creating novel molecular architectures with unprecedented functions and applications.
Novel Structures: The fundamental rsc.orgCPP scaffold serves as a building block for a vast array of more complex and topologically interesting structures. acs.org Researchers are exploring the synthesis of:
Heteroatom-Doped CPPs: Incorporating atoms other than carbon (e.g., nitrogen, sulfur, boron) into the phenylene rings to finely tune the electronic and photophysical properties.
Extended Aromatic Systems: Fusing other aromatic systems like naphthalene (B1677914) or pyrene (B120774) into the CPP backbone to modulate conjugation and host-guest binding capabilities. frontiersin.orgnih.gov
Mechanically Interlocked Molecules: Creating catenanes (interlocked rings) and rotaxanes (rings threaded onto an axle), which could function as molecular machines or switches. frontiersin.orgrsc.orgnih.gov
Bismacrocycles and Polymers: Linking multiple CPP units to form larger, well-defined nanostructures or all-CPP conjugated polymers, paving the way for new classes of carbon-rich materials. acs.org
Emerging Functionalities and Applications: These novel structures are expected to exhibit unique functionalities, leading to a wide range of applications.
| Prospective Application Area | Underlying Functionality | Examples of Novel Structures |
| Optoelectronics | Tunable light emission, charge transport | Quinone-based CPPs for white-light emission, All-CPP conjugated polymers for OFETs. acs.orgrsc.org |
| Chiral Materials | Strong chiroptical activity | CPPs incorporating chiral units like binaphthyl or [2.2]paracyclophane. rsc.org |
| Supramolecular Chemistry | Host-guest complexation, molecular recognition | Functionalized CPPs for selective binding of fullerenes or other guest molecules. frontiersin.orgnih.govacs.org |
| Sensors | Fluorescence quenching/enhancement upon ion binding | Rotaxanes with embedded triazole units for ion sensing. nih.gov |
| Energy Storage | High surface area, stable redox states | All-nanoring conjugated polymers as anode materials in lithium-ion batteries. acs.org |
The ability to precisely tune the optoelectronic properties by modifying the CPP structure is a key driver for its potential use in organic light-emitting diodes (OLEDs), photoelectric devices, and advanced sensors. acs.orgnih.gov
Interdisciplinary Research Avenues and Translational Potentials
The unique properties of rsc.orgCPP position it at the intersection of chemistry, physics, materials science, and biology, opening up exciting interdisciplinary research avenues and significant potential for real-world applications.
Materials Science and Nanotechnology: The initial vision of using CPPs as templates for the bottom-up, chirality-specific synthesis of single-walled carbon nanotubes (CNTs) remains a major, albeit challenging, goal in nanotechnology. nih.govresearchgate.net Beyond this, CPP-based materials are being explored for applications in organic electronics. For example, all-CPP conjugated polymers show promise as charge-transport layers in organic field-effect transistors (OFETs), and their unique packing structures could be crucial for developing next-generation semiconductive materials. acs.orgacs.org Their potential use as high-capacity anode materials in lithium-ion batteries represents a significant step towards practical energy storage solutions. acs.org
Biomedical Applications: The inherent fluorescence of CPPs makes them attractive candidates for biomedical imaging and sensing. researchgate.net By attaching specific targeting ligands or reactive groups for bioorthogonal "click" chemistry, functionalized CPPs could be used as novel fluorophores to label and track biomolecules within living cells. researchgate.net This bridges the gap between synthetic chemistry and biology, offering new tools for diagnostics and fundamental biological research.
Collaborative Future: The full realization of rsc.orgCPP's potential will require extensive collaboration. frontiersin.org Synthetic chemists will need to develop more efficient routes to a wider variety of structures. Materials scientists and engineers will be crucial for fabricating and testing devices. Physicists and theoretical chemists will be needed to model and understand the fundamental properties of these highly curved molecules. Biologists and medical researchers can explore their utility in living systems. Through such interdisciplinary efforts, the fascinating molecular hoop of rsc.orgcycloparaphenylene can be translated into innovative technologies and scientific tools. frontiersin.org
Q & A
Q. What are the key synthetic strategies for [6]cycloparaphenylene, and how do they address strain energy challenges?
this compound ([6]CPP) is synthesized using cyclohexane-derived intermediates as masked benzene rings to mitigate strain energy during cyclization. A sequential oxidative dearomatization/addition procedure enables the preparation of strained macrocycles. For example, ketone intermediates are formed via oxidation of biphenyl precursors, followed by diastereoselective bromination to yield the final macrocycle . This approach reduces strain (calculated at ~97 kcal/mol for [6]CPP) compared to direct aromatization methods .
Q. How is the structural integrity of [6]CPP validated experimentally?
X-ray crystallography confirms the nanotube-like packing of [6]CPP, revealing a cylindrical cavity diameter of ~1.1 nm. The crystal structure shows a herringbone arrangement, with benzene rings adopting a distorted geometry due to strain . Solid-state NMR and UV-vis spectroscopy further corroborate the electronic conjugation and aromaticity retention .
Q. What are the size-dependent electronic properties of CPPs, and how do they apply to [6]CPP?
Cyclic voltammetry reveals that smaller CPPs (e.g., [6]CPP) exhibit lower oxidation potentials due to higher HOMO energies. UV-vis spectra show minimal size dependence, but fluorescence spectra display larger Stokes shifts in smaller CPPs, attributed to increased structural distortion . For [6]CPP, the emission wavelength red-shifts compared to larger homologs, reflecting its unique electronic environment .
Advanced Research Questions
Q. How does strain energy influence the reactivity of [6]CPP in functionalization reactions?
Strain-promoted reactivity is evident in alkyne-containing CPPs, where smaller macrocycles (e.g., [8]CPP) undergo [2+2] cycloadditions faster due to distorted alkynes. Computational studies (DFT/B3LYP) show that strain lowers activation barriers for reactions like hydrogenation or azide-alkyne click chemistry . For [6]CPP, theoretical models predict enhanced reactivity in Diels-Alder or nucleophilic aromatic substitution reactions .
Q. What computational methods are used to model [6]CPP's optoelectronic behavior?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates strain energies, HOMO-LUMO gaps, and absorption spectra. Time-dependent DFT (TD-DFT) simulates fluorescence properties, aligning with experimental Stokes shifts . Molecular dynamics (MD) simulations predict solvent effects on conformational stability, critical for designing CPP-based sensors .
Q. Can [6]CPP serve as a template for carbon nanotube (CNT) synthesis?
While [6]CPP corresponds to the (6,6) armchair CNT segment, its high strain limits direct use as a growth template. However, modified CPPs (e.g., BN-doped or acene-inserted derivatives) show promise as chiral or zigzag CNT seeds. Computational studies suggest that templating requires stabilizing interactions (e.g., convex-concave π-stacking with fullerenes) to guide CNT elongation .
Q. How do supramolecular interactions of [6]CPP influence its assembly in materials science?
[6]CPP forms host-guest complexes with C60 (e.g., C60@[10]CPP), validated by X-ray diffraction and photoluminescence quenching. The cavity size (1.1 nm for [6]CPP) dictates selectivity for small fullerenes or gases (e.g., H2, CH4), making it a candidate for molecular sieves or gas storage .
Q. What strategies exist for scaling up [6]CPP synthesis while maintaining purity?
Gram-scale synthesis employs cost-effective precursors (e.g., biphenyl stannanes) and optimized reductive elimination from Pt complexes. Gel permeation chromatography (GPC) separates CPP mixtures (n=8–13), achieving >95% purity . Nanoreactor-assisted Suzuki coupling under spatial confinement improves cyclization efficiency in one-pot reactions .
Methodological Considerations
- Contradictions in Strain Energy Calculations : Early studies (pre-2010) underestimated [6]CPP strain energy (~74 kcal/mol via B3LYP), but recent refinements with dispersion-corrected functionals (e.g., ωB97XD) confirm values closer to 97 kcal/mol .
- Fluorescence Artifacts : Aggregation-induced quenching in concentrated solutions necessitates dilution (<1 μM) for accurate photophysical measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
